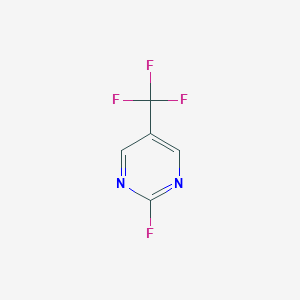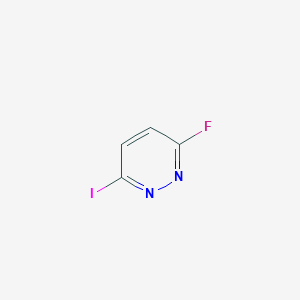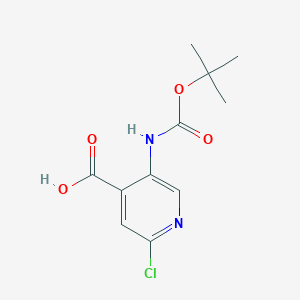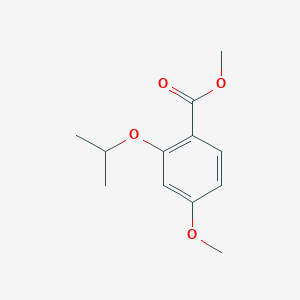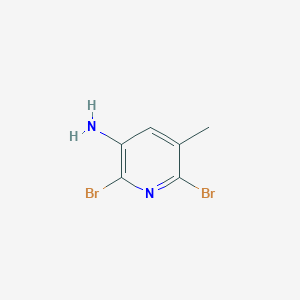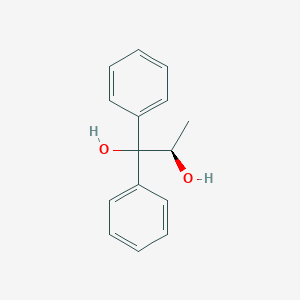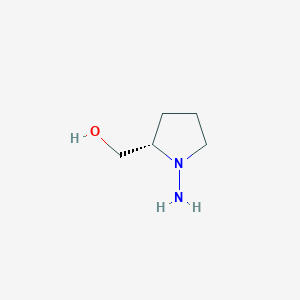![molecular formula C13H18N2O2S B179031 2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 125109-58-2](/img/structure/B179031.png)
2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane, commonly known as MTBD, is a bicyclic organic compound. It is a versatile and widely used reagent in organic chemistry, particularly in the synthesis of heterocyclic compounds. MTBD has a unique structure that allows it to act as both a base and a nucleophile, making it a valuable tool in many chemical reactions.
作用機序
MTBD acts as a base and a nucleophile in chemical reactions. As a base, it can abstract a proton from an acidic compound, forming a negatively charged intermediate. As a nucleophile, it can attack an electrophilic compound, forming a covalent bond. The unique structure of MTBD allows it to act as both a base and a nucleophile, making it a valuable tool in many chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of MTBD. However, it has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that MTBD may have potential as a treatment for neurological disorders that involve acetylcholine imbalances.
実験室実験の利点と制限
MTBD has several advantages as a reagent in lab experiments. It is a versatile and widely used reagent that can act as both a base and a nucleophile. It is relatively easy to synthesize and produces high yields. However, MTBD also has some limitations. It is a toxic and potentially hazardous compound that requires careful handling and disposal. It is also relatively expensive compared to other reagents.
将来の方向性
There are several future directions for research involving MTBD. One area of research could focus on the development of new synthetic methods for MTBD and its derivatives. Another area of research could focus on the use of MTBD in the synthesis of new heterocyclic compounds with potential therapeutic applications. Additionally, more research is needed to understand the biochemical and physiological effects of MTBD and its potential as a treatment for neurological disorders.
合成法
MTBD can be synthesized using a variety of methods. One common method involves the reaction of tosylmethyl isocyanide with 2-methyl-2-butene in the presence of a Lewis acid catalyst. Another method involves the reaction of tosylmethyl isocyanide with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in the presence of a base catalyst. Both methods produce high yields of MTBD and are widely used in research laboratories.
科学的研究の応用
MTBD has a wide range of applications in scientific research. It is commonly used as a base and a nucleophile in organic synthesis reactions. MTBD has been used in the synthesis of a variety of heterocyclic compounds, including pyridines, pyrimidines, and triazines. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids.
特性
CAS番号 |
125109-58-2 |
|---|---|
分子式 |
C13H18N2O2S |
分子量 |
266.36 g/mol |
IUPAC名 |
2-methyl-5-(4-methylphenyl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H18N2O2S/c1-10-3-5-13(6-4-10)18(16,17)15-9-11-7-12(15)8-14(11)2/h3-6,11-12H,7-9H2,1-2H3 |
InChIキー |
KTKYRIUGBWLPHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CN3C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CN3C |
同義語 |
2-Methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






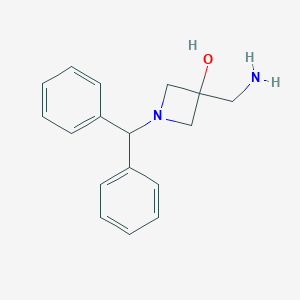
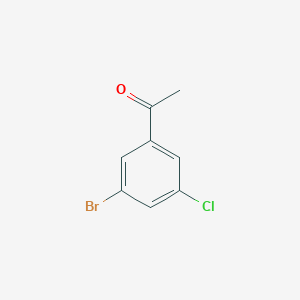
![Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester](/img/structure/B178970.png)
